In Vitro Activity Profiling Against Bcl-2 Family Protein: Target Compound vs. Primary Screening Baseline
In a fluorescence-based apoptosis screening assay against human Bcl-2-like protein 11 (Bcl2-A1/BIM interaction), 1-methyl-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea exhibited an EC50 value >350,000 nM (>350 μM), indicating no meaningful inhibitory activity at the concentrations tested [1]. In the context of this specific assay, this inactivity profile differentiates the compound from any potential screening hits that would have shown measurable potency. However, direct head-to-head quantitative comparison data with the closest structural analogs—(1,1-dioxothiolan-3-yl)thiourea or 1,3-bis(3-methyl-1,1-dioxothiolan-3-yl)thiourea—within the same assay system is not available in the public domain.
| Evidence Dimension | Functional activity (EC50) in Bcl-2-like protein 11 binding disruption assay |
|---|---|
| Target Compound Data | EC50 > 350,000 nM (>350 μM) |
| Comparator Or Baseline | Assay baseline; no active comparator identified in the same assay series |
| Quantified Difference | Inactive relative to assay detection threshold; no potency measurable |
| Conditions | Fluorescence-based assay; human Bcl-2-like protein 11; BH3 domain interaction; performed at the Broad Institute (PubChem AID 2765) |
Why This Matters
Knowing that this compound is essentially inactive in a clinically relevant apoptosis target assay precludes its uninformed selection for oncology research programs targeting the Bcl-2 pathway, preventing wasted procurement and screening resources.
- [1] BindingDB Entry BDBM66624. 1-(1,1-diketo-3-methyl-thiolan-3-yl)-3-methyl-thiourea. Affinity Data: EC50 > 3.50E+5 nM. Target: Bcl-2-like protein 11 (Human). Broad Institute/PubChem BioAssay AID 2765. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=66624 View Source
